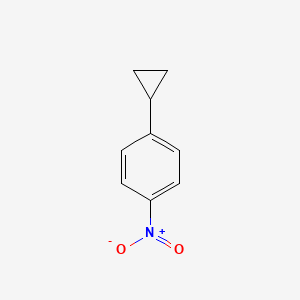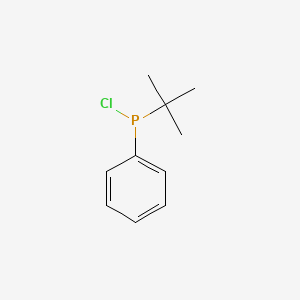
2-(4-Methylbenzyl)succinic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biosynthesis and Metabolic Engineering
2-(4-Methylbenzyl)succinic acid can be derived from succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The biosynthesis of succinic acid has been a subject of interest due to its role as a platform chemical for producing high-value derivatives. Metabolic engineering strategies have been developed to optimize the production of succinic acid, which include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation . These approaches could be adapted for the synthesis of 2-(4-Methylbenzyl)succinic acid.
Agricultural Applications
Research has explored the use of succinic acid derivatives in agriculture. For instance, succinic acid has been used to produce biodegradable polymers for agricultural films . By extension, 2-(4-Methylbenzyl)succinic acid could potentially be used to develop new materials or additives that enhance crop protection or soil health.
Green Solvent Development
The push for environmentally friendly solvents has led to the exploration of bio-based organic acids like succinic acid. Its derivatives, including 2-(4-Methylbenzyl)succinic acid, could serve as green solvents or components thereof, offering a sustainable alternative to traditional petrochemical solvents .
Pharmaceutical Industry
Succinic acid and its derivatives are used as intermediates in pharmaceuticals. The unique structure of 2-(4-Methylbenzyl)succinic acid could be valuable in the synthesis of novel compounds or as a building block for drug development .
Biodegradable Plastics
The production of biodegradable plastics is a significant application of succinic acid. Its derivatives, such as 2-(4-Methylbenzyl)succinic acid, could be utilized in the synthesis of polybutylene succinate (PBS), a biodegradable polyester, thus contributing to the development of sustainable materials .
Chemical Conversion and Catalysis
Succinic acid derivatives are used in various chemical conversions. The structural properties of 2-(4-Methylbenzyl)succinic acid may make it suitable for use as a catalyst or reactant in the synthesis of industrial chemicals, potentially leading to more efficient processes or novel reaction pathways .
Safety and Hazards
The safety data sheet for 4-Methylbenzyl alcohol, a related compound, suggests that it causes serious eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Orientations Futures
Mécanisme D'action
Target of Action
It is structurally related to succinic acid , which is an essential component of the Krebs or citric acid cycle . Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 .
Mode of Action
Succinic acid, for instance, is involved in the Krebs cycle, where it donates electrons for the production of fumaric acid and FADH2 .
Biochemical Pathways
2-(4-Methylbenzyl)succinic acid likely affects the same biochemical pathways as succinic acid due to their structural similarity. Succinic acid is a key component of the Krebs cycle, a crucial biochemical pathway for energy production in cells . The Krebs cycle is responsible for the conversion of carbohydrates, proteins, and fats into carbon dioxide, water, and energy .
Pharmacokinetics
A study on the pharmacokinetics of succinic acid in mice found that after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of succinic acid were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral succinic acid was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
Succinic acid has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature . Succinate supplements have also been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism .
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJMHNWUUTCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863743 | |
| Record name | 2-[(4-Methylphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6315-21-5 | |
| Record name | 2-[(4-Methylphenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6315-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYLBENZYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDT22B64Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)









